2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione
Overview
Description
2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-5-(trifluoromethyl)benzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Another heterocyclic compound with similar structural features and biological activities.
2-Amino-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and amino functionality, making it a useful comparison for studying structure-activity relationships.
Uniqueness
The uniqueness of 2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione lies in its combination of the pyridine and pyrimidine rings with the trifluoromethyl group. This unique structure imparts enhanced chemical stability, biological activity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2/c15-14(16,17)8-4-2-1-3-6(8)7-5-9(22)19-11-10(7)12(23)21-13(18)20-11/h1-4,7H,5H2,(H4,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJDJXNTEKVQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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